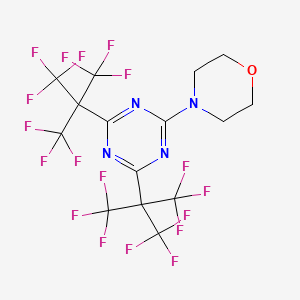![molecular formula C28H18FN3O4 B11692399 N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フェニルキノリン-4-カルボキサミドは、その独特の化学構造と潜在的な用途のために、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、ヘテロ環式芳香族有機化合物であるキノリンコアを特徴とし、フルオロフェノキシ、ニトロフェニル、およびフェニル基で置換されています。これらの官能基の存在は、化合物に明確な化学的性質と反応性を付与します。
準備方法
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フェニルキノリン-4-カルボキサミドの合成は、一般的に、容易に入手可能な出発物質から始まる複数のステップを必要とします。一般的な合成ルートには、次のステップが含まれます。
キノリンコアの形成: キノリンコアは、アニリン誘導体とグリセロールおよび硫酸を環化させるスクラウプ合成によって合成することができます。
置換基の導入: フルオロフェノキシ基とニトロフェニル基は、求核性芳香族置換反応によって導入されます。これらの反応は、一般的に、置換を促進するために強塩基と高温の使用を必要とします。
カップリング反応: 最後のステップは、置換されたキノリンをフェニルカルボキサミド基とカップリングさせることです。これは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用してアミド結合を形成することで実現できます。
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、これらのステップの最適化を含む可能性があります。
化学反応の分析
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フェニルキノリン-4-カルボキサミドは、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、キノリンN-オキシド誘導体の形成につながります。
還元: ニトロ基をアミンに還元することは、パラジウム触媒の存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: フルオロフェノキシ基は、アミンやチオールなどの求核剤との求核置換反応を起こし、置換誘導体の形成につながります。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンやジメチルホルムアミドなどの有機溶媒、パラジウム炭素やヨウ化銅(I)などの触媒が含まれます。これらの反応から生成される主な生成物には、キノリンN-オキシド、アミン誘導体、および置換されたキノリン化合物があります。
科学研究への応用
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フェニルキノリン-4-カルボキサミドは、次のような幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 特定の酵素やタンパク質の阻害剤としての可能性が研究されており、創薬のための候補となっています。
医学: この化合物のユニークな構造により、生物学的標的に作用することが可能になり、癌や炎症性疾患などの疾患の治療における潜在的な治療効果について調査されています。
産業: 先端材料の開発や、染料や顔料の合成のための前駆体として使用されています。
科学的研究の応用
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, and it has been investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フェニルキノリン-4-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、水素結合、ファンデルワールス力、π-πスタッキングなどの非共有結合を介してこれらの標的に結合します。この結合は、酵素の活性を阻害したり、受容体の機能を調節したりすることができ、様々な生物学的効果をもたらします。関与する正確な分子経路は、特定の標的と使用されるコンテキストによって異なります。
類似の化合物との比較
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フェニルキノリン-4-カルボキサミドは、次のような他の類似の化合物と比較することができます。
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フラミド: この化合物は、構造が似ていますが、キノリン環の代わりにフラン環を特徴とし、化学的性質と反応性に影響を与えます。
5-[4-(4-フルオロフェノキシ)フェニル]メチレン-3-{4-[3-(4-メチルピペラジン-1-イル)プロポキシ]フェニル}-2-チオキソ-4-チアゾリジン-オン二塩酸塩: この化合物は、異なるコア構造を持っていますが、フルオロフェノキシ基とニトロフェニル基を共有しており、反応性と用途においていくつかの類似点が見られます.
N-[3-(4-フルオロフェノキシ)-5-ニトロフェニル]-2-フェニルキノリン-4-カルボキサミドのユニークさは、キノリンコアにあり、他の類似の化合物と比較して、明確な化学的性質と潜在的な生物学的活性を付与します。
類似化合物との比較
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-furamide: This compound has a similar structure but features a furan ring instead of a quinoline ring, which affects its chemical properties and reactivity.
5-[4-(4-fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride: This compound has a different core structure but shares the fluorophenoxy and nitrophenyl substituents, leading to some similarities in reactivity and applications.
The uniqueness of this compound lies in its quinoline core, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
特性
分子式 |
C28H18FN3O4 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H18FN3O4/c29-19-10-12-22(13-11-19)36-23-15-20(14-21(16-23)32(34)35)30-28(33)25-17-27(18-6-2-1-3-7-18)31-26-9-5-4-8-24(25)26/h1-17H,(H,30,33) |
InChIキー |
BYBHOQRKVCDZQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
